molecular formula C13H19N3OS B7050797 N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B7050797
M. Wt: 265.38 g/mol
InChI Key: NCSSWPITQDKPMV-UHFFFAOYSA-N
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Description

N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thian-3-yl group with a tetrahydroimidazo[1,2-a]pyridine scaffold, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of a thian-3-yl amine with a suitable imidazo[1,2-a]pyridine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency. The choice of solvents, catalysts, and purification techniques is crucial to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique combination of a thian-3-yl group with a tetrahydroimidazo[1,2-a]pyridine scaffold. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(thian-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c17-13(14-10-4-3-7-18-9-10)11-8-16-6-2-1-5-12(16)15-11/h8,10H,1-7,9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSSWPITQDKPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C(=O)NC3CCCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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